molecular formula C14H19NO4 B2933302 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide CAS No. 899730-15-5

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide

Cat. No.: B2933302
CAS No.: 899730-15-5
M. Wt: 265.309
InChI Key: ZPGAPGWPBCAHIG-UHFFFAOYSA-N
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Description

N-({1,4-Dioxaspiro[45]decan-2-yl}methyl)furan-2-carboxamide is a synthetic organic compound characterized by a spirocyclic structure

Preparation Methods

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, through a ketalization reaction of cyclohexanone with ethylene glycol. This intermediate is then subjected to a series of reactions, including hydrazone formation, iodination, and aminocarbonylation, to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of palladium-catalyzed reactions to improve yield and efficiency .

Chemical Reactions Analysis

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for aminocarbonylation, strong oxidizing agents for oxidation, and hydride donors for reduction . Major products formed from these reactions include various functionalized derivatives of the original compound.

Scientific Research Applications

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-13(12-5-4-8-17-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGAPGWPBCAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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